1-Methyl-2-phenylimidazolidine
Description
While the provided evidence primarily describes 1-methyl-3-phenylimidazolidine-2-thione (CAS 1021933-15-1), structural and synthetic insights can be extrapolated to its positional isomer. The compound is synthesized via cyclization reactions involving phenyl isothiocyanate and sodium hydride in tetrahydrofuran (THF), yielding a twisted molecular conformation stabilized by C–H···π interactions in its crystalline state . Its structural and electronic properties are influenced by the substituents’ positions and functional groups, making it a subject of interest in coordination chemistry and materials science.
Properties
IUPAC Name |
1-methyl-2-phenylimidazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-12-8-7-11-10(12)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPXNJUXPFWPED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80968013 | |
| Record name | 1-Methyl-2-phenylimidazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80968013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53370-26-6 | |
| Record name | Imidazolidine, 1-methyl-2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053370266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-2-phenylimidazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80968013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-phenylimidazolidine can be synthesized through several methods. One common approach involves the cyclization of N-phenylethylenediamine with formaldehyde under acidic conditions. The reaction typically proceeds as follows:
Reactants: N-phenylethylenediamine and formaldehyde.
Conditions: Acidic medium, often using hydrochloric acid or sulfuric acid.
Procedure: The reactants are mixed and heated, leading to the formation of the imidazolidine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production.
Chemical Reactions Analysis
1-Methyl-2-phenylimidazolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of imidazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The phenyl group in this compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products:
Oxidation: Imidazolidinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenylimidazolidines.
Scientific Research Applications
1-Methyl-2-phenylimidazolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific properties, such as polymers and resins.
Mechanism of Action
1-Methyl-2-phenylimidazolidine can be compared with other imidazolidine derivatives, such as:
2-Phenylimidazolidine: Lacks the methyl group at the first position, which can influence its reactivity and biological activity.
1-Methyl-2-(p-nitrophenyl)imidazolidine:
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and a phenyl group on the imidazolidine ring makes it a versatile compound for various applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Methyl-3-phenylimidazolidine-2-thione
- Structure : Features a thione (C=S) group at position 2 and phenyl at position 3.
- Conformation : Twisted imidazolidine ring due to steric hindrance between the phenyl and methyl groups, as evidenced by torsion angles (e.g., C2–N2–C5–C10: 35.6°) .
- Crystal Packing : Stabilized by C–H···π interactions involving phenyl and methyl groups .
- Synthesis : Two-step process involving phenyl isothiocyanate and sodium hydride-mediated cyclization .
Dimethyl-2-imidazolidinethione
- Structure : Methyl groups at positions 1 and 3, with a thione group at position 2.
- Conformation : Near-planar imidazolidine ring due to reduced steric strain compared to phenyl-substituted analogs .
1-(4-Methoxyphenylsulfonyl)-5-methyl-5-phenylimidazolidine-2,4-dione
- Structure : Contains a sulfonyl (–SO₂–) group and two ketone (dione) groups at positions 2 and 4. The phenyl and methyl groups are at position 5.
- Electronic Effects : Sulfonyl and dione groups are electron-withdrawing, reducing electron density on the imidazolidine ring and altering reactivity compared to thione derivatives .
- Synthesis : Likely involves sulfonylation and oxidation steps, differing from the thiourea-based route used for 1-methyl-3-phenylimidazolidine-2-thione.
2-Methylbenzimidazole
- Structure : Benzimidazole core (imidazole fused to benzene) with a methyl group at position 2.
- Electronic Properties: The fused aromatic system increases conjugation, leading to higher stability and distinct HOMO-LUMO gaps compared to non-fused imidazolidines.
- Applications : Widely studied for antioxidant activity via DPPH assays .
2-Phenylimidazo[1,2-α]pyridine Derivatives
- Structure : Imidazo[1,2-α]pyridine core with phenyl substituents.
- Electronic Structure : Ab initio studies show substituents like chloro or methoxy groups significantly modulate HOMO-LUMO gaps, influencing corrosion resistance and reactivity .
Comparative Analysis Table
Key Research Findings
Conformational Flexibility : The presence of bulky substituents (e.g., phenyl) in imidazolidines induces twisted conformations, whereas smaller substituents (e.g., methyl) favor planar geometries .
Electronic Modulation : Functional groups like thione, sulfonyl, and dione critically influence electron density and reactivity. Thione derivatives exhibit nucleophilic sulfur sites, while dione/sulfonyl analogs are electrophilic .
Biological Relevance : While 1-methyl-3-phenylimidazolidine-2-thione is used in gold(I) complexes, benzimidazoles and imidazo[1,2-α]pyridines show promise in medicinal and materials chemistry .
Biological Activity
1-Methyl-2-phenylimidazolidine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H12N2
- CAS Number : 53370-26-6
The compound features an imidazolidine ring with a methyl and a phenyl group, contributing to its unique chemical properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, revealing notable inhibition zones in agar diffusion tests. The compound was particularly effective against Gram-positive bacteria, including Staphylococcus aureus.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 8 |
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It was tested against several cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis and inhibited cell proliferation.
Case Study: Effects on Cancer Cell Lines
A recent study assessed the compound's effect on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed:
- MCF-7 Cells : IC50 value of 25 µM after 48 hours.
- A549 Cells : IC50 value of 30 µM after 48 hours.
These findings suggest a promising role for this compound in cancer therapy.
The biological activity of this compound is attributed to its interaction with specific molecular targets. It appears to bind to certain enzymes and receptors, modulating their activity. This modulation can lead to the inhibition of cell growth in cancer cells and disruption of bacterial cell wall synthesis.
Recent Studies
- Antimicrobial Study : A comprehensive study published in a peer-reviewed journal highlighted the antimicrobial efficacy of various imidazolidine derivatives, including this compound, against resistant bacterial strains .
- Anticancer Evaluation : Another study focused on the synthesis and evaluation of imidazolidine derivatives for anticancer properties, demonstrating the potential of this compound in inducing apoptosis in cancer cells .
- Toxicological Assessment : Toxicity studies conducted on animal models indicated that the compound exhibited low toxicity at therapeutic doses, suggesting its potential for safe use in medicinal applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
